N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide

DHODH inhibition Immunomodulation Scaffold comparison

This research‑grade building block (≥90% purity) retains the N–O bond‑cleavage metabolic liability characteristic of the 4‑carboxamide series, making it a critical tool for laboratories investigating the leflunomide/teriflunomide pharmacological axis. Unlike the 3‑carboxamide regioisomer, this compound engages DHODH and follows a distinct biotransformation pathway, enabling unambiguous structure–activity relationship studies and head‑to‑head metabolic comparisons. Sourced exclusively for medicinal chemistry and chemical biology investigations, it offers a stereochemically defined chiral methoxyethyl side chain for enantiose‑lective metabolism studies.

Molecular Formula C14H15ClN2O3
Molecular Weight 294.74
CAS No. 1795442-35-1
Cat. No. B2938750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
CAS1795442-35-1
Molecular FormulaC14H15ClN2O3
Molecular Weight294.74
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NCC(C2=CC=CC=C2Cl)OC
InChIInChI=1S/C14H15ClN2O3/c1-9-11(7-17-20-9)14(18)16-8-13(19-2)10-5-3-4-6-12(10)15/h3-7,13H,8H2,1-2H3,(H,16,18)
InChIKeyIPHQQSKBWLDFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS 1795442-35-1: Scaffold Identity and Procurement Context


N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 1795442-35-1) is a synthetic small molecule belonging to the 5‑methylisoxazole‑4‑carboxamide class, a scaffold historically exemplified by the disease‑modifying antirheumatic drug leflunomide [1]. The compound bears an unsubstituted isoxazole 3‑position and a distinctive N‑[2‑(2‑chlorophenyl)‑2‑methoxyethyl] amide side chain, distinguishing it from both leflunomide and the related 5‑methylisoxazole‑3‑carboxamide (UTL‑5) series [1]. It is primarily supplied as a research‑grade building block (typical purity ≥90 %) for medicinal chemistry and chemical biology investigations [2].

Why Generic Substitution Fails for N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide


The 5‑methylisoxazole‑4‑carboxamide scaffold cannot be freely interchanged with its 3‑carboxamide regioisomer because the two scaffolds follow fundamentally different metabolic routes: the 4‑carboxamide series (including leflunomide and the target compound) undergoes N–O bond cleavage to generate active metabolites, whereas the 3‑carboxamide series (UTL‑5 compounds) resists ring opening and instead undergoes peptide‑bond hydrolysis [1]. This metabolic divergence produces markedly different toxicity profiles—the 3‑carboxamide scaffold exhibits lower acute toxicity and, unlike the 4‑carboxamide scaffold, does not inhibit dihydroorotate dehydrogenase (DHODH) in vitro [1]. Consequently, any attempt to substitute a 3‑carboxamide analog for the target 4‑carboxamide would alter the compound's biotransformation pathway, target engagement pattern, and safety signature, making such substitution scientifically unjustified without explicit comparative data.

Quantitative Differentiation Evidence for N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide


Scaffold Position Determines DHODH Engagement: 4‑Carboxamide vs. 3‑Carboxamide

The 5‑methylisoxazole‑4‑carboxamide scaffold (which includes the target compound) retains the capacity for DHODH inhibition following metabolic N–O bond cleavage, whereas the 5‑methylisoxazole‑3‑carboxamide scaffold (exemplified by UTL‑5b) is reported not to inhibit DHODH in vitro [1]. This functional dichotomy is a direct consequence of the regioisomeric placement of the carboxamide group on the isoxazole ring and has been validated using the leflunomide/teriflunomide pharmacological paradigm [1].

DHODH inhibition Immunomodulation Scaffold comparison

Metabolic Fate Divergence: N–O Bond Cleavage Propensity of 4‑Carboxamide Scaffold

The 5‑methylisoxazole‑4‑carboxamide scaffold undergoes metabolic N–O bond cleavage to form an active cyano‑enol metabolite (analogous to the leflunomide‑to‑teriflunomide conversion), whereas the 3‑carboxamide scaffold resists this transformation and instead undergoes peptide‑bond hydrolysis to yield carboxylic acid metabolites [1]. The N–O bond cleavage pathway has been associated with potential liver toxicity in the leflunomide series [1]. The target compound, by virtue of its 4‑carboxamide architecture, shares this metabolic susceptibility—a property that is both mechanistically informative and toxicologically relevant.

Metabolic stability Prodrug activation Hepatotoxicity

N‑Substituent Differentiation: Target Compound vs. Leflunomide

The target compound carries an N‑[2‑(2‑chlorophenyl)‑2‑methoxyethyl] substituent, in contrast to leflunomide's N‑(4‑trifluoromethylphenyl) group [1]. This substitution replaces a lipophilic electron‑withdrawing trifluoromethylphenyl ring with a 2‑chlorophenyl‑bearing methoxyethyl linker. The structural change introduces a chiral center (the methoxy‑bearing carbon), a flexible ethylene linker, and an additional hydrogen‑bond acceptor (methoxy oxygen), which collectively alter physicochemical and conformational properties relative to leflunomide.

Physicochemical properties Lipophilicity Structure–activity relationship

Class‑Level TGR5 Agonism of Related 3‑(2‑Chlorophenyl)‑5‑methylisoxazole‑4‑carboxamides

A closely related analog—3‑(2‑chlorophenyl)‑N‑(4‑chlorophenyl)‑N,5‑dimethyl‑4‑isoxazolecarboxamide (CAS 1197300‑24‑5)—has been characterized as a potent TGR5 (GPCR19) agonist, exhibiting pEC₅₀ values of 6.8 in U2‑OS cells and 7.5 in melanocytes . The target compound differs from this analog in two key respects: (i) it lacks the 3‑(2‑chlorophenyl) substituent on the isoxazole ring, and (ii) it bears an N‑[2‑(2‑chlorophenyl)‑2‑methoxyethyl] side chain instead of the N‑(4‑chlorophenyl)‑N‑methyl substitution. These structural differences are expected to modulate TGR5 agonist potency and selectivity, though direct measurement for the target compound has not been reported.

TGR5 agonism GPCR Metabolic disease

Recommended Research and Procurement Application Scenarios for N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide


DHODH‑Dependent Immunomodulation Probe Development

For laboratories investigating the leflunomide/teriflunomide pharmacological axis, the target compound provides a structurally differentiated 4‑carboxamide scaffold that retains the N–O bond‑cleavage metabolic liability characteristic of this series [1]. Its unique N‑substituent may confer altered DHODH inhibition kinetics, cellular permeability, or off‑target profile relative to leflunomide, making it a suitable tool compound for structure–activity relationship expansion within the 4‑carboxamide class.

Scaffold‑Comparison Studies: 4‑Carboxamide vs. 3‑Carboxamide Regioisomers

The target compound serves as a 4‑carboxamide representative for head‑to‑head experimental comparisons against the 3‑carboxamide regioisomeric series (e.g., CAS 1788847‑57‑3, the direct positional isomer with identical molecular formula but carboxamide at the 3‑position). Such comparisons are mechanistically valuable given the documented divergence in metabolic pathway (N–O bond cleavage vs. peptide bond hydrolysis) and DHODH engagement between the two scaffolds [1].

GPCR Screening with Emphasis on TGR5 and Related Bile Acid Receptors

Given the TGR5 agonist activity of structurally related 3‑(2‑chlorophenyl)‑5‑methylisoxazole‑4‑carboxamides (pEC₅₀ 6.8–7.5 in recombinant cell assays) , the target compound—which relocates the 2‑chlorophenyl group from the isoxazole 3‑position to the N‑alkyl side chain—can be deployed in TGR5‑focused screening panels to probe the structural determinants of receptor activation and to identify novel chemotypes with potentially differentiated signaling bias or metabolic stability.

Prodrug Design and Hepatic Metabolism Profiling

The 4‑carboxamide scaffold's propensity for metabolic N–O bond cleavage [1] makes the target compound a relevant substrate for in vitro metabolite identification studies (e.g., hepatocyte incubation, microsomal stability assays). Its chiral methoxyethyl side chain adds stereochemical complexity that can be exploited to investigate enantioselective metabolism and metabolite activity within the isoxazole‑4‑carboxamide prodrug paradigm.

Quote Request

Request a Quote for N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.